molecular formula C17H15N3O7 B15008495 (2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone

(2,6-Dinitro-4-phenoxyphenyl)(morpholin-4-yl)methanone

Katalognummer: B15008495
Molekulargewicht: 373.3 g/mol
InChI-Schlüssel: PCUWUBZRGVJUOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE is a complex organic compound featuring a morpholine ring substituted with a 2,6-dinitro-4-phenoxybenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE typically involves multiple steps, starting with the preparation of the 2,6-dinitro-4-phenoxybenzoic acid derivative. This intermediate is then reacted with morpholine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of 2,6-diamino-4-phenoxybenzoylmorpholine.

    Substitution: Formation of various substituted benzoylmorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2,6-DINITRO-4-METHYLBENZOYL)MORPHOLINE
  • 4-(2,6-DINITRO-4-CHLOROBENZOYL)MORPHOLINE
  • 4-(2,6-DINITRO-4-FLUOROBENZOYL)MORPHOLINE

Uniqueness

4-(2,6-DINITRO-4-PHENOXYBENZOYL)MORPHOLINE is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H15N3O7

Molekulargewicht

373.3 g/mol

IUPAC-Name

(2,6-dinitro-4-phenoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C17H15N3O7/c21-17(18-6-8-26-9-7-18)16-14(19(22)23)10-13(11-15(16)20(24)25)27-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2

InChI-Schlüssel

PCUWUBZRGVJUOH-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2[N+](=O)[O-])OC3=CC=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.